N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide
Description
Structure and Synthesis: The compound features a central butanamide backbone linking a 2-methyltetrazole-substituted phenyl group to a pyrimidin-2-ylamino moiety. Its synthesis involves multi-step reactions, including alkylation of tetrazole-containing aniline derivatives and coupling with pyrimidine intermediates under controlled conditions (e.g., sealed tube reactions and microwave-assisted steps) . Structural confirmation is achieved via $ ^1H $ NMR and mass spectrometry (MS) .
Properties
Molecular Formula |
C16H18N8O |
|---|---|
Molecular Weight |
338.37 g/mol |
IUPAC Name |
N-[3-(2-methyltetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C16H18N8O/c1-24-22-15(21-23-24)12-5-2-6-13(11-12)20-14(25)7-3-8-17-16-18-9-4-10-19-16/h2,4-6,9-11H,3,7-8H2,1H3,(H,20,25)(H,17,18,19) |
InChI Key |
WHBIIINWFMFEJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized separately, often through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Final Coupling: The final step involves coupling the tetrazole-phenyl intermediate with the pyrimidine moiety using a suitable linker, such as a butanamide chain, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the tetrazole ring or the phenyl group, potentially forming nitro or hydroxyl derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to the fields of materials science and nanotechnology.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole and pyrimidine rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide
- Structural Differences :
- Replaces the tetrazole ring with a 5-chloropyridinyl group.
- Incorporates a cyclopropanesulfonamido substituent on the pyrimidine ring.
- Functional Impact :
- The chloropyridine and sulfonamide groups enhance hydrophobicity and binding affinity to enzyme active sites, as evidenced by its designation as a CTPS1 inhibitor for cancer therapy .
- Compared to the tetrazole-containing compound, this derivative may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation.
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine
- Structural Differences: Substitutes the tetrazole-phenyl group with a thiazole ring and a morpholinosulfonylphenyl moiety.
- Reported purity (>99%) and yield (38%) suggest robust synthetic scalability , whereas the tetrazole analog’s synthesis requires more specialized conditions (e.g., microwave irradiation) .
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-Yl)Amino)Thiazol-4-Yl)Phenyl)(Alkyl)Amide Derivatives
- Structural Differences :
- Replaces tetrazole with a pyrazole-thiazole hybrid system.
- Functional Impact :
Key Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility :
- Bioactivity Trends: Antimicrobial vs. Anticancer: Pyrazole-thiazole derivatives show strong antimicrobial activity , while pyrimidine-tetrazole/chloropyridine analogs are linked to kinase or CTPS1 inhibition . Structural Determinants: The tetrazole’s electron-deficient nature may favor interactions with polar enzyme pockets, whereas bulkier groups (e.g., morpholinosulfonyl) enhance selectivity for specific targets .
Biological Activity
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-4-(pyrimidin-2-ylamino)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C16H19N7O
- Molecular Weight : 325.37 g/mol
The structure features a tetrazole ring, which is known for its role in enhancing the bioactivity of pharmaceutical agents. The presence of the pyrimidine moiety further contributes to its biological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways, potentially useful in treating conditions like arthritis.
- Antimicrobial Properties : There is evidence suggesting activity against certain bacterial strains.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The pyrimidine and tetrazole groups may interact with specific enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular signaling pathways.
Antitumor Activity
A study evaluated the antiproliferative effects of this compound against breast, colon, and lung cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| HCT116 (Colon) | 8 |
| A549 (Lung) | 12 |
Anti-inflammatory Effects
In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in activated macrophages. This suggests potential applications in inflammatory diseases.
Antimicrobial Activity
The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating moderate antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
